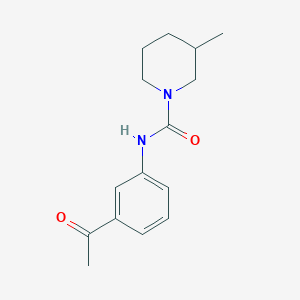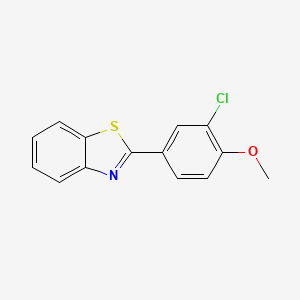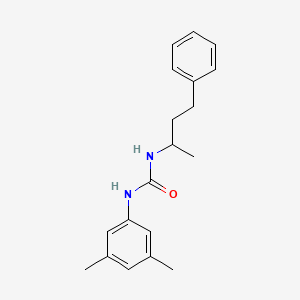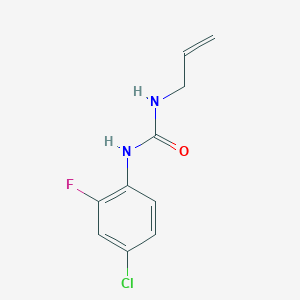methanone](/img/structure/B7461016.png)
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
CPP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. CPP has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. CPP has also been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. CPP has been shown to have potential applications in the treatment of neuropathic pain, anxiety disorders, and depression.
Mécanisme D'action
CPP modulates the activity of NMDA receptors by binding to the glycine site of the receptor. This binding enhances the activity of the receptor and increases the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects. CPP has been shown to enhance the activity of NMDA receptors and increase the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages and limitations for laboratory experiments. CPP is a potent and selective modulator of NMDA receptors, which makes it a valuable tool for studying the role of NMDA receptors in various biological processes. However, CPP has a short half-life and is rapidly metabolized, which may limit its use in certain experiments. CPP also has potential toxicity concerns, which must be carefully considered when using it in laboratory experiments.
Orientations Futures
There are several future directions for research on CPP. One direction is to study the potential therapeutic applications of CPP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective modulators of NMDA receptors that have longer half-lives and fewer toxicity concerns. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 1-cyclopropylpiperazine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields CPP as a white crystalline solid with a melting point of 155-156°C. The synthesis of CPP has been extensively studied and optimized to obtain high yields and purity.
Propriétés
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c16-14-9-13(17)4-3-12(14)10-18-5-7-19(8-6-18)15(20)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIRLALDCLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)